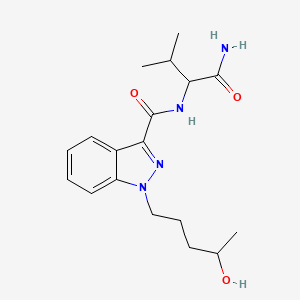
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-hydroxypentyl) metabolite is expected to be a metabolite of AB-PINACA that would be detectable both in serum and in urine. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Identification and Characterization
Identification in Illegal Products : This compound has been identified as a designer drug in illegal products. Studies utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Uchiyama et al., 2012).
Characterization of Related Compounds : Research on similar compounds, including various synthetic cannabinoids, has been conducted to understand their structure and properties using advanced analytical methods (McLaughlin et al., 2016).
Metabolic Studies
Metabolism in Human Liver Microsomes : The metabolism of this compound and its derivatives has been studied using human liver microsomes. Key metabolic transformations identified include N-dealkylation and hydroxylation (Li et al., 2018).
Metabolic Stability and Profiling : The metabolic stability of these compounds has been investigated, with findings showing intermediate clearance and identification of various metabolites in human hepatocytes and urine (Wohlfarth et al., 2015).
Pharmacological Evaluation
Receptor Agonist Activities : Some derivatives of this compound have been evaluated as CB1/CB2 receptor agonists. This includes studies on the different activities of enantiomers of these synthetic cannabinoids (Doi et al., 2017).
Discovery of Orexant and Anorexant Agents : A study explored the potential of indazole scaffold derivatives as orexant and anorexant agents, indicating a role in controlling feeding behavior (Dimmito et al., 2019).
Forensic Toxicology
Identification in Cadaver Urine Samples : This compound's presence has been identified in urine samples from human cadavers using liquid chromatography-tandem mass spectrometry, highlighting its forensic relevance (Minakata et al., 2017).
Differentiation of Positional Isomers : A study demonstrated the differentiation of AB-FUBINACA positional isomers using mass spectrometry, an important aspect in forensic analysis (Murakami et al., 2016).
Propiedades
Nombre del producto |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
|---|---|
Fórmula molecular |
C18H26N4O3 |
Peso molecular |
346.2 |
Nombre IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |
Clave InChI |
FKWGAWHIQBKZHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Sinónimos |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



